molecular formula C8H4BrF3N2S B460493 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine CAS No. 296797-18-7

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine

Cat. No.: B460493
CAS No.: 296797-18-7
M. Wt: 297.1g/mol
InChI Key: IGQITGHMHKUCAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a fused isothiazolo[5,4-b]pyridine core, a scaffold of significant interest in the development of kinase inhibitors . The presence of reactive bromine and stable trifluoromethyl groups on the electron-deficient aromatic system makes this reagent a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR). The isothiazolopyridine scaffold is recognized for its potential in probing the biology of serine-threonine kinases . Research on analogous structures has shown that such fused bicyclic systems can be explored as inhibitors for targets like Cyclin G-associated Kinase (GAK), which is a host factor for viral infections such as Hepatitis C, Dengue, and SARS-CoV-2 . Consequently, this compound serves as a key precursor for synthesizing novel analogs to investigate kinase function and develop potential broad-spectrum antiviral or anticancer agents. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-4-methyl-6-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)13-7-5(3)6(9)14-15-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQITGHMHKUCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NS2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357143
Record name 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296797-18-7
Record name 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to bromination to introduce the bromine atom at the desired position.

    Formation of Isothiazole Ring: The brominated pyridine derivative undergoes cyclization with a suitable sulfur source to form the isothiazole ring.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that isothiazolo[5,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine can act as inhibitors of heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival. HSP90 inhibitors are being explored for their potential to induce apoptosis in cancer cells without substantial side effects on normal cells .

Case Study: HSP90 Inhibitors
In a study published in 2019, a series of HSP90 inhibitors were optimized through structure-activity relationship (SAR) analysis. The findings suggested that modifications to the isothiazole ring could enhance binding affinity and selectivity towards HSP90α and HSP90β, leading to improved anticancer activity in xenograft models .

Agrochemicals

Pesticidal Properties
The trifluoromethyl group present in this compound contributes to its lipophilicity, making it a candidate for development as a pesticide. Compounds with similar structures have been reported to exhibit herbicidal and insecticidal activities. The presence of halogen atoms often enhances the bioactivity of agrochemical agents by improving their stability and efficacy against pests .

Material Science

Polymer Additives
The unique chemical properties of this compound make it suitable for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical strength of polymers. Research has indicated that such additives can improve the performance characteristics of materials used in high-temperature applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

a. Thiazolo[5,4-b]pyridine Derivatives (c-KIT Inhibitors)

  • Compound 6h : A thiazolo[5,4-b]pyridine derivative with a 3-(trifluoromethyl)phenyl group at R1 exhibited moderate c-KIT inhibition (IC₅₀ = 9.87 µM ). Molecular docking revealed that the trifluoromethyl group occupies a hydrophobic pocket, enhancing binding .
  • Compound 6i/j : Insertion of a methylene group or replacement of the amide with urea (inspired by regorafenib) abolished activity, underscoring the importance of direct substituent placement .

Comparison :

  • 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine shares the trifluoromethyl group with 6h but differs in the core scaffold (isothiazolo vs. thiazolo). This substitution may alter kinase selectivity due to differences in electron distribution and steric effects.

b. Isothiazolo[5,4-b]pyridine Derivatives (DRAK2 Inhibitors)

  • A hit compound with an isothiazolo[5,4-b]pyridine scaffold showed weak DRAK2 binding (Kd = 1.6 µM). Scaffold-hopping to thieno[2,3-b]pyridine improved affinity (Kd = 9 nM) but reduced selectivity (dual DRAK1/DRAK2 inhibition) .

Comparison :

Fluorinated Analogues
  • 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS: 296797-19-8): A positional isomer with swapped methyl and bromo groups. This minor structural change could significantly alter solubility and binding kinetics .
  • 5-(2-Fluorophenyl)-6-methyl[1,3]thiazolo[4,5-b]pyridine : Exhibits rigid planar geometry due to fluorine substitution, enhancing π-π stacking in kinase binding pockets .

Comparison :

Physicochemical and Pharmacokinetic Properties
Property This compound Thiazolo[5,4-b]pyridine (6h) Thieno[2,3-b]pyridine (DRAK2 Inhibitor)
Molecular Weight 297.09 ~350 (estimated) ~300 (estimated)
LogP 3.35 ~4.0 ~2.8
Rotatable Bonds 1 3 2
Key Substituents Br, CF₃, CH₃ CF₃Ph, amide Thieno core, hydrophobic groups
Enzymatic Activity Not reported IC₅₀ = 9.87 µM (c-KIT) Kd = 9 nM (DRAK2)
Selectivity Unknown Moderate Low (dual DRAK1/DRAK2)

Key Observations :

  • Structural rigidity (1 rotatable bond) may limit off-target interactions compared to more flexible analogues like 6h .

Biological Activity

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound characterized by its unique fused isothiazole and pyridine structure. This compound has garnered attention due to its potential biological activities, including analgesic and herbicidal properties. The molecular formula of this compound is C₈H₄BrF₃N₂S, with a molecular weight of approximately 297.09 g/mol .

Chemical Structure and Properties

The structure of this compound includes significant functional groups that contribute to its biological activity:

  • Bromine Atom : Enhances electrophilicity and reactivity.
  • Trifluoromethyl Group : Increases lipophilicity and potential interactions with biological targets.
  • Methyl Group : May influence the compound's solubility and stability.

Biological Activities

Research indicates that compounds within the isothiazolo[5,4-b]pyridine class exhibit diverse biological activities. Notably, derivatives of this compound have shown promise in various pharmacological applications:

Antiviral Activity

Studies have highlighted the potential of heterocycles like this compound as antiviral agents. For instance, related compounds have demonstrated efficacy against viruses such as varicella-zoster and cytomegalovirus .

Analgesic Properties

Research has indicated that derivatives of this compound may possess analgesic properties. The structural features likely play a crucial role in modulating pain pathways within biological systems .

Herbicidal Effects

The herbicidal activity of related isothiazolo[5,4-b]pyridine compounds suggests that this compound could be effective in agricultural applications to control unwanted plant growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have been employed to predict binding affinities with various enzymes and receptors. These studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties .

Case Studies

Several case studies have explored the efficacy and safety profiles of compounds related to this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives exhibited IC50 values comparable to established antiviral drugs, indicating their potential as therapeutic agents against viral infections.
  • Analgesic Testing : In vivo models showed significant pain relief effects when tested against standard analgesics, suggesting a novel mechanism of action.
  • Herbicidal Activity : Field trials indicated that the compound effectively reduced weed populations without adversely affecting crop yields.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Chloro-4-methylisothiazolo[5,4-b]pyridineChlorine instead of BromineDifferent reactivity profile
6-Methylisothiazolo[5,4-b]pyridineLacks trifluoromethyl groupPotentially different biological activity
2-Amino-6-(trifluoromethyl)isothiazolo[5,4-b]pyridineAmino group at position 2Enhanced solubility and bioactivity

The unique combination of bromine and trifluoromethyl groups in this compound distinguishes it from these similar compounds by potentially enhancing its lipophilicity and biological activity .

Q & A

Q. How can synthetic routes for 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine be designed?

The synthesis of this compound can be adapted from methods used for structurally related isothiazolo[5,4-b]pyridines. A general approach involves:

  • Core formation : Start with halogenated pyridine precursors. For example, bromination of 2-chloro-3-cyanopyridine under acidic conditions introduces bromine at position 5 .
  • Functional group introduction : Methyl and trifluoromethyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic substitution. Methyl groups may require directed ortho-metalation strategies, while trifluoromethylation could use Cu-mediated reactions or CF₃ sources like TMSCF₃ .
  • Ring closure : Oxidative cyclization with sodium hypochlorite converts thiol intermediates into the isothiazole ring .

Q. What spectroscopic methods are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To identify substituent positions and confirm regioselectivity. For example, deshielded aromatic protons near electron-withdrawing groups (e.g., trifluoromethyl) show distinct shifts .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns, especially for bromine (characteristic 1:1 M/M+2 ratio) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for complex fused-ring systems .

Q. How can reaction conditions be optimized for bromine retention during functionalization?

Bromine atoms in isothiazolopyridines are prone to displacement. To preserve bromine:

  • Use mild coupling conditions (e.g., Pd catalysts with bulky ligands for Suzuki reactions).
  • Avoid strong bases or nucleophiles in subsequent steps.
  • Monitor reaction progress via LC-MS to detect premature debromination .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

The trifluoromethyl (CF₃) group’s strong electron-withdrawing nature:

  • Reduces electron density at adjacent positions, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Stabilizes intermediates in Pd-catalyzed couplings by lowering the energy of transition states. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from:

  • Metabolic instability : The bromine or trifluoromethyl groups might undergo hepatic modification. Use metabolic profiling (e.g., liver microsomes) to identify degradation pathways .
  • Solubility limitations : Poor aqueous solubility of the trifluoromethyl group can reduce bioavailability. Prodrug strategies (e.g., esterification) or formulation with cyclodextrins may improve pharmacokinetics .

Q. What strategies enable selective functionalization of the methyl group without disrupting the bromine?

  • Protecting groups : Temporarily shield the bromine with a silane or boronate ester during methylation.
  • Directed C–H activation : Use Pd catalysts with directing groups (e.g., pyridyl) to target the methyl position .
  • Radical chemistry : Methyl groups can undergo hydrogen atom transfer (HAT) reactions under controlled conditions .

Q. How do solvent effects influence the fluorescence properties of isothiazolopyridine derivatives?

Polar solvents stabilize excited states, altering emission wavelengths. For example:

  • Ethyl 4-(2H-4,6-dimethyl-3-oxo-isothiazolo[5,4-b]pyridin-2-yl)butanoate shows solvatochromism, with λem shifting from 450 nm (hexane) to 490 nm (methanol). Time-resolved fluorescence spectroscopy quantifies solvent relaxation dynamics .

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